molecular formula C14H20N2O2 B10893825 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide

4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B10893825
M. Wt: 248.32 g/mol
InChI Key: AFBUAPQCZFPKRO-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H18N2O2 It is characterized by the presence of a dimethylamino group, an oxolan-2-ylmethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:
    • 4-(dimethylamino)-N-(pyrrolidin-2-ylmethyl)benzamide
    • 4-(dimethylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Uniqueness

The presence of the oxolan-2-ylmethyl group in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C14H20N2O2/c1-16(2)12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-18-13/h5-8,13H,3-4,9-10H2,1-2H3,(H,15,17)

InChI Key

AFBUAPQCZFPKRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2CCCO2

Origin of Product

United States

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